molecular formula C10H13NO B13942957 2-Ethenyl-3-methoxy-5-methylaniline CAS No. 360060-16-8

2-Ethenyl-3-methoxy-5-methylaniline

Cat. No.: B13942957
CAS No.: 360060-16-8
M. Wt: 163.22 g/mol
InChI Key: ZYWAKZBSMAORBO-UHFFFAOYSA-N
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Description

2-Ethenyl-3-methoxy-5-methylaniline is an aromatic amine with the molecular formula C10H13NO This compound is characterized by the presence of an ethenyl group, a methoxy group, and a methyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-3-methoxy-5-methylaniline can be achieved through several methods. One common approach involves the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding amine. For example, nitration of 2-methoxy-5-methylaniline can be followed by reduction using a suitable reducing agent such as iron and hydrochloric acid to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-3-methoxy-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of this compound can yield brominated derivatives, while nitration can produce nitro-substituted compounds .

Scientific Research Applications

2-Ethenyl-3-methoxy-5-methylaniline has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a building block for drug development, particularly in designing molecules with specific therapeutic effects.

    Industry: It is utilized in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-Ethenyl-3-methoxy-5-methylaniline involves its interaction with molecular targets and pathways within biological systems. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers in target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of methoxy, methyl, and ethenyl groups on the aniline ring provides a versatile platform for further functionalization and exploration in various fields .

Properties

CAS No.

360060-16-8

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-ethenyl-3-methoxy-5-methylaniline

InChI

InChI=1S/C10H13NO/c1-4-8-9(11)5-7(2)6-10(8)12-3/h4-6H,1,11H2,2-3H3

InChI Key

ZYWAKZBSMAORBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C=C)N

Origin of Product

United States

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